1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine
Description
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 789429-61-4) is a fluorinated ethylenediamine derivative with the molecular formula C₉H₁₁F₃N₂ and a molecular weight of 204.19 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, attached to a vicinal diamine backbone. This configuration imparts unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and coordination chemistry. The compound exists as a liquid at room temperature and is stored at 4°C to ensure stability .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVTQYOKUMPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed in substitution reactions, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include imines, amides, substituted phenyl derivatives, and various reduced forms of the original compound .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N1-Methyl-2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (4p)
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- Structure : Replaces -CF₃ with -OCF₃ at the meta position.
- Properties :
Substituent Modifications on the Ethylenediamine Backbone
N1,N1-Dimethyl-1-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine
N1-(2,6-Dinitro-4-[(trifluoromethyl)phenyl]ethane-1,2-diamine hydrochloride
- Structure: Incorporates nitro (-NO₂) groups at the 2- and 6-positions of the aromatic ring.
- Synthesis : Derived from nitro-substituted intermediates .
- Key Differences :
Functional Group Replacements
N-(2-Aminoethyl)-1,2-ethanediamine Reaction Products
- Structure : Extended ethylenediamine chain with glycidyl tolyl ether modifications.
- Applications : Used in crosslinking polymers, contrasting with the parent compound’s role in small-molecule synthesis .
Comparative Data Table
Biological Activity
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated diamine compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by various research findings, case studies, and data tables.
Understanding the chemical properties of this compound is crucial for elucidating its biological interactions. Below is a summary of its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F3N2 |
| Molecular Weight | 222.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | VZUUWURFTNDEIX-MRVPVSSYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration. This compound may modulate enzyme activities or receptor binding, leading to various biological effects.
Key Mechanisms
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may be critical in disease pathways.
- Receptor Binding : The structural features allow it to bind selectively to certain receptors, potentially influencing signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that fluorinated compounds exhibit promising antimicrobial properties. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values below 10 µg/mL against MRSA strains .
- Cytotoxicity : A recent assessment of trifluoromethyl-substituted diamines revealed significant cytotoxic effects on cancer cell lines, with some compounds achieving IC50 values as low as 5 µM .
Case Studies
Several studies have explored the biological activities of related compounds with similar structures:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the efficacy of fluorinated compounds against MRSA.
- Findings : Some derivatives achieved MIC values below 10 µg/mL, indicating potential as antimicrobial agents.
- Cytotoxicity Assessment :
Research Applications
The unique properties of this compound make it suitable for various research applications:
Q & A
Q. What are the established synthetic routes for 1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine, and how can experimental conditions be optimized?
The synthesis of this compound typically involves reductive amination or catalytic hydrogenation of precursors like nitriles or imines. For example, similar diamines (e.g., N1,N1-dimethyl derivatives) are synthesized via platinum-catalyzed hydrogenation of benzylated amines . Optimization can employ factorial design (e.g., varying temperature, pressure, catalyst loading) to identify critical parameters . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict viable pathways and reduce trial-and-error experimentation .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm amine and trifluoromethyl group positions. For example, analogous compounds like (1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine show distinct shifts for aromatic protons and amine groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHFN has a theoretical mass of ~214.1 g/mol).
- HPLC : Purity assessment using reverse-phase columns with UV detection.
Q. How does the compound’s stability vary under different storage or reaction conditions?
The compound’s amine groups may oxidize under ambient conditions. Storage recommendations include inert atmospheres (argon/nitrogen) and low temperatures (2–8°C). Thermal stability can be assessed via thermogravimetric analysis (TGA), while pH-dependent degradation studies (e.g., in acidic/basic buffers) guide handling protocols .
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile amines.
- Ignition Control : Avoid sparks/open flames due to potential flammability .
- PPE : Gloves (nitrile) and lab coats to prevent skin contact.
- Emergency Protocols : Immediate decontamination with water for spills and access to safety showers .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this diamine?
Quantum mechanical calculations (e.g., transition state analysis via Gaussian or ORCA software) can map reaction pathways, such as nucleophilic substitutions or cyclizations. For instance, ICReDD’s methodology integrates computed activation energies with experimental kinetics to validate mechanisms . Molecular dynamics simulations further explore solvent effects and steric hindrance from the trifluoromethyl group .
Q. What strategies resolve contradictions between computational predictions and experimental results?
Discrepancies often arise from approximations in computational models (e.g., solvent neglect). A feedback loop approach is recommended:
Refine computational parameters (e.g., including explicit solvent molecules).
Re-run experiments under adjusted conditions (e.g., varying solvents).
Use statistical tools (e.g., regression analysis) to correlate variables and update models .
Q. How can membrane separation technologies improve purification of this compound?
Nanofiltration or reverse osmosis membranes with tailored pore sizes (e.g., polyamide membranes) can separate the diamine from byproducts based on molecular weight and polarity. Process optimization involves evaluating transmembrane pressure and flux rates .
Q. What experimental designs are effective for optimizing catalytic systems in diamine synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
